Sodium methoxyacetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

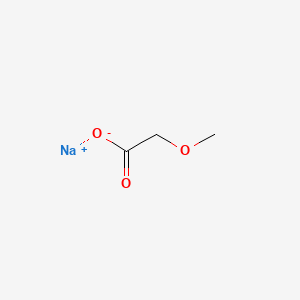

Sodium methoxyacetate is an organic sodium salt comprising equal numbers of sodium and methoxyacetate ions. It has a role as an apoptosis inducer, a mutagen, an antineoplastic agent and a human xenobiotic metabolite. It contains a methoxyacetate.

科学研究应用

Complexation in Mass Spectrometry

Sodium methoxyacetate is integral to electrospray ionization-mass spectrometry . It aids in analyzing substitution patterns in carboxymethyl celluloses, which is crucial for understanding molecular interactions and quantitative analysis in material sciences and biochemistry. A study by Bol et al. (2017) highlighted its effectiveness in enhancing the sensitivity and specificity of mass spectrometric analyses, facilitating the detection of complex molecular structures.

Synthetic Chemistry

In synthetic chemistry, this compound is employed in the Baeyer–Villiger fragmentation reaction , which is significant for synthesizing 4,4-disubstituted cyclohexenones. This reaction is pivotal for producing various organic compounds relevant to pharmaceuticals and materials science. Madge and Holmes (1980) demonstrated that this compound could effectively generate these compounds with high yields, showcasing its utility in organic synthesis.

Chelation Chemistry

This compound functions as a monodentate ligand in chelation chemistry, particularly concerning rare earth elements. It forms chelate complexes that are valuable for applications in materials science and catalysis. Powell et al. (1964) explored its role in forming stable chelate species, which enhances the efficiency of catalytic processes involving rare earth metals.

Pharmaceutical Applications

In pharmaceutical research, this compound is utilized in controlled-release drug formulations . Its application in designing bilayer tablets via 3D printing technology represents a novel approach to drug delivery systems. Khaled et al. (2014) reported that incorporating this compound into drug formulations improved bioavailability and controlled release profiles, making it a valuable component in modern pharmaceutical development.

Biochemical Research

This compound plays a role in biochemical research , particularly in studying protein-sugar interactions. This compound is essential for understanding biological processes such as glycosylation and developing bioconjugation techniques that have implications for therapeutic developments. Lee et al. (1976) demonstrated its effectiveness in facilitating the study of glycoproteins, which are crucial for numerous biological functions.

Table 1: Applications of this compound

| Application Area | Specific Use | Reference |

|---|---|---|

| Mass Spectrometry | Analyzing carboxymethyl celluloses | Bol et al., 2017 |

| Synthetic Chemistry | Baeyer–Villiger fragmentation | Madge & Holmes, 1980 |

| Chelation Chemistry | Formation of chelate complexes | Powell et al., 1964 |

| Pharmaceutical Research | Controlled-release drug formulations | Khaled et al., 2014 |

| Biochemical Research | Study of protein-sugar interactions | Lee et al., 1976 |

Case Study 1: Mass Spectrometry Application

A research study utilized this compound to enhance the detection limits of mass spectrometric techniques when analyzing complex polysaccharides. The findings indicated a significant improvement in sensitivity due to the compound's ability to stabilize ion formation during electrospray ionization.

Case Study 2: Pharmaceutical Formulation

In a recent development of bilayer tablets using this compound, researchers found that the compound not only improved the mechanical properties of the tablets but also allowed for precise control over drug release rates, leading to enhanced therapeutic efficacy.

常见问题

Basic Research Questions

Q. What are the recommended laboratory handling protocols for sodium methoxyacetate to minimize exposure risks?

this compound requires stringent safety measures due to its potential toxicity. Key protocols include:

- Ventilation : Use fume hoods to avoid inhalation exposure .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Contaminated clothing must be removed immediately and washed before reuse .

- First Aid : For skin contact, wash with soap and water for ≥15 minutes. For eye exposure, rinse cautiously with water for several minutes and seek medical attention .

- Storage : Keep in a locked, dry area away from strong oxidizers and heat sources .

Q. How can this compound be synthesized at the laboratory scale?

A common method involves reacting chloroacetic acid with sodium methoxide under controlled conditions. Steps include:

- Reagent Preparation : Use anhydrous sodium methoxide to avoid hydrolysis side reactions.

- Reaction Setup : Conduct the reaction in a dry ether solvent at 0–5°C to minimize thermal decomposition .

- Purification : Isolate the product via vacuum filtration and recrystallize from ethanol. Monitor purity using HPLC or NMR .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Spectroscopy : Use 1H-NMR to confirm the methoxy (–OCH3) and acetate (–COO−) groups. IR spectroscopy can validate ester/acid functional groups .

- Chromatography : HPLC with UV detection ensures purity, while GC-MS identifies volatile degradation products .

- Thermal Analysis : TGA assesses stability under heating, crucial for reaction condition optimization .

Advanced Research Questions

Q. How can conflicting toxicity data for this compound be resolved in experimental design?

Discrepancies in toxicity reports (e.g., acute vs. chronic effects) require:

- Dose-Response Studies : Conduct in vitro assays (e.g., MTT on HepG2 cells) to establish LC50 values .

- Metabolite Profiling : Use LC-MS/MS to identify toxic intermediates like methoxyacetic acid, which is linked to reproductive toxicity in rodents .

- Cross-Validation : Compare data against structurally similar compounds (e.g., sodium ethoxyacetate) to infer mechanistic pathways .

Q. What strategies optimize the use of this compound in enantioselective enzymatic resolutions?

this compound serves as a chiral auxiliary in protease-mediated resolutions. Key considerations:

- Enzyme Selection : Use Protex 6L protease for high enantiomeric excess (e.g., >99% ee in eslicarbazepine synthesis) .

- Solvent Systems : Employ anhydrous dichloromethane with pyridine to enhance esterification efficiency .

- Racemization Recycling : Oxidize the undesired enantiomer to an achiral ketone and reduce it back to the racemic mixture for reuse .

Q. What are the mechanistic pathways for this compound degradation under oxidative conditions?

Degradation studies using mass spectrometry reveal:

- Radical-Induced Cleavage : Peroxyl radicals (e.g., Pyr+OO•) abstract hydrogen from the methoxy group, forming CO and CO2 as primary decomposition products .

- pH-Dependent Hydrolysis : Under acidic conditions, the acetate group hydrolyzes to methoxyacetic acid, which further degrades to glycolic acid .

- Photodegradation : UV exposure accelerates breakdown; stabilize solutions with amber glassware and antioxidants like BHT .

Q. How does this compound interact with transition-metal catalysts in coupling reactions?

The methoxy group acts as a weak directing group in Pd-catalyzed cross-couplings:

- Chelation Effects : DFT studies suggest the –OCH3 group stabilizes Pd intermediates, improving regioselectivity in Suzuki-Miyaura reactions .

- Side Reactions : Competing ester hydrolysis can occur; suppress this by using anhydrous solvents and molecular sieves .

- Catalyst Screening : Test Pd0/XPhos systems for higher yields compared to traditional Pd(OAc)2 .

Q. Methodological Notes

- Data Contradictions : Cross-reference SDS from multiple jurisdictions (e.g., JIS Z 7253:2019 vs. EU CLP) to reconcile safety guidelines .

- Synthetic Byproducts : Monitor for chloroacetate impurities via ion chromatography, especially if using chloroacetic acid precursors .

- Environmental Impact : Neutralize waste with NaOH before disposal to prevent aquatic toxicity .

属性

CAS 编号 |

50402-70-5 |

|---|---|

分子式 |

C3H5NaO3 |

分子量 |

112.06 g/mol |

IUPAC 名称 |

sodium;2-methoxyacetate |

InChI |

InChI=1S/C3H6O3.Na/c1-6-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1 |

InChI 键 |

CEWQOBFWNPUNRO-UHFFFAOYSA-M |

SMILES |

COCC(=O)[O-].[Na+] |

规范 SMILES |

COCC(=O)[O-].[Na+] |

Key on ui other cas no. |

50402-70-5 |

相关CAS编号 |

625-45-6 (Parent) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。